2-(4-bromophenyl)-2-oxoethyl N-(furan-2-ylcarbonyl)tryptophanate
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Overview
Description
2-(4-Bromophenyl)-2-oxoethyl N-(furan-2-ylcarbonyl)tryptophanate is a complex organic compound that combines several functional groups, including a bromophenyl group, a furan ring, and a tryptophan derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-2-oxoethyl N-(furan-2-ylcarbonyl)tryptophanate typically involves multiple steps:
Formation of 2-(4-bromophenyl)-2-oxoethyl bromide: This can be achieved by brominating 4-bromophenylacetic acid using bromine in the presence of a catalyst like mercuric oxide.
Synthesis of N-(furan-2-ylcarbonyl)tryptophan: This involves the acylation of tryptophan with furan-2-carbonyl chloride under basic conditions.
Coupling Reaction: The final step involves coupling 2-(4-bromophenyl)-2-oxoethyl bromide with N-(furan-2-ylcarbonyl)tryptophan in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The bromine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic chemistry, 2-(4-bromophenyl)-2-oxoethyl N-(furan-2-ylcarbonyl)tryptophanate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in synthetic pathways.
Biology and Medicine
It could be explored for its potential as an antimicrobial or anticancer agent, given the known activities of furan and tryptophan derivatives .
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-2-oxoethyl N-(furan-2-ylcarbonyl)tryptophanate would depend on its specific application. In a biological context, it might interact with enzymes or receptors due to its structural components. The bromophenyl group could facilitate binding to hydrophobic pockets, while the furan and tryptophan moieties could interact with various functional groups in the target molecule.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)acetic acid: A simpler compound with similar bromophenyl functionality.
N-(Furan-2-ylcarbonyl)tryptophan: Shares the furan and tryptophan components but lacks the bromophenyl group.
Uniqueness
2-(4-Bromophenyl)-2-oxoethyl N-(furan-2-ylcarbonyl)tryptophanate is unique due to its combination of a bromophenyl group, a furan ring, and a tryptophan derivative. This unique structure allows it to participate in a wide range of chemical reactions and potential biological activities, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C24H19BrN2O5 |
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Molecular Weight |
495.3 g/mol |
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 2-(furan-2-carbonylamino)-3-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C24H19BrN2O5/c25-17-9-7-15(8-10-17)21(28)14-32-24(30)20(27-23(29)22-6-3-11-31-22)12-16-13-26-19-5-2-1-4-18(16)19/h1-11,13,20,26H,12,14H2,(H,27,29) |
InChI Key |
FVGMKDZMQZTHBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)OCC(=O)C3=CC=C(C=C3)Br)NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
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